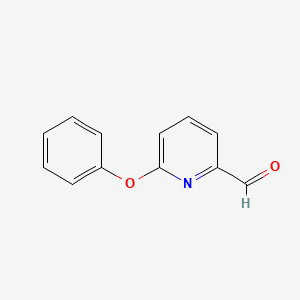
6-Phenoxypicolinaldehyde
货号 B8813832
分子量: 199.20 g/mol
InChI 键: YZFJCORZVYKNLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04338326
Procedure details


A solution containing 21.0 ml of dry DMSO in 150 ml of dry CH2Cl2 under an atmosphere of nitrogen was cooled to -75° (internal). To this reaction mixture was then added 31.0 g of trifluoroactic anhydride at such a rate to maintain the temperature below -60° (internal). After the addition was complete the reaction mixture was stirred at -75° for 20 min. To the resulting mixture was added a solution containing 29.25 g of 6-phenoxypyridine-2-pyridinemethanol in 150 ml CH2Cl2. During this addition the internal temperature was not allowed to rise above -60° C. After stirring this reaction mixture for 1 hr. at -75° C., 90 ml of triethylamine was added. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was diluted with 1 L of ether and washed four times with H2O. After drying over anhydrous Na 2 SO4, removal of the solvents afforded 29.31 g of dark oil. This material was treated with decolorizing carbon and recrystallized from hexane-ethyl acetate to afford 21.50 g of the desired crystalline aldehyde.



Name
6-phenoxypyridine 2-pyridinemethanol
Quantity
29.25 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.FC(F)(F)[C:7](OC(=O)C(F)(F)F)=[O:8].[O:18]([C:25]1[N:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.N1C=CC=CC=1CO.C(N(CC)CC)C>C(Cl)Cl>[O:18]([C:25]1[N:30]=[C:29]([CH:7]=[O:8])[CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Step Three
|
Name
|
6-phenoxypyridine 2-pyridinemethanol
|
|
Quantity
|
29.25 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=N1.N1=C(C=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at -75° for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to -75° (internal)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below -60° (internal)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixture was added a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During this addition the internal temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise above -60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring this reaction mixture for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with 1 L of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed four times with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous Na 2 SO4, removal of the solvents
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC(=N1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 141% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
